Lipophilicity-Driven Differentiation: XLogP3-AA Comparison of 1-(3,5-Dimethylbenzyl)piperazin-2-one vs. 1-Benzylpiperazin-2-one
The 3,5-dimethyl substitution on the benzyl group of 1-(3,5-dimethylbenzyl)piperazin-2-one significantly increases its predicted lipophilicity compared to the unsubstituted analog 1-benzylpiperazin-2-one. This is quantitatively reflected in their computed XLogP3-AA values. The higher lipophilicity of the target compound predicts enhanced membrane permeability and altered distribution profiles in biological systems [1][2].
| Evidence Dimension | Predicted lipophilicity (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 1-Benzylpiperazin-2-one (CAS 59702-21-5): XLogP3-AA = 0.9 |
| Quantified Difference | ΔXLogP3-AA = +0.4 (higher lipophilicity) |
| Conditions | Computed property using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
This quantitative difference in lipophilicity is critical for procurement decisions, as it predicts distinct pharmacokinetic and target engagement behavior, ensuring that the 3,5-dimethyl analog cannot be interchanged with the unsubstituted benzyl version in lead optimization campaigns.
- [1] PubChem Compound Summary. 1-(3,5-Dimethylbenzyl)piperazin-2-one. CID 26248931. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary. 1-Benzylpiperazin-2-one. CID 2738051. National Center for Biotechnology Information. View Source
